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Compound of Interest

Compound Name: (Z)-MDL 105519

Cat. No.: B15562328 Get Quote

(Z)-MDL 105519, a potent and selective antagonist of the glycine binding site on the N-methyl-

D-aspartate (NMDA) receptor, has demonstrated a range of neurological effects in preclinical

studies. This guide provides a comparative overview of its activity in various species,

presenting key experimental data and methodologies for researchers, scientists, and

professionals in drug development.

Mechanism of Action: Targeting the NMDA Receptor
(Z)-MDL 105519 exerts its effects by binding to the glycine recognition site on the NMDA

receptor, acting as a non-competitive antagonist.[1][2] This binding inhibits NMDA receptor-

mediated responses, such as elevations in cyclic GMP accumulation and alterations in

intracellular calcium and sodium currents.[1][3] The antagonism can be reversed by D-serine.

[1] This targeted action at the glycine site differentiates it from other NMDA receptor

antagonists like MK-801, potentially leading to a lower risk of psychotomimetic side effects.[1]
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Caption: Signaling pathway of (Z)-MDL 105519 at the NMDA receptor.

Cross-Species Comparison of In Vitro Binding
Affinity
The binding affinity of (Z)-MDL 105519 to the NMDA receptor's glycine site has been

characterized in brain tissues from different species. The data reveals high affinity across the

tested species, suggesting a conserved binding site.

Species Preparation Radioligand Ki (nM) Bmax

Rat
Brain

Membranes
[³H]glycine 10.9 Not Reported

Rat
Brain

Membranes
[³H]MDL 105519 3.77

12.1 pmol/mg

protein

Rat
Homomeric

NR1a Receptors
[³H]MDL 105519 1.8

370 fmol/mg

protein

Pig
Cortical Brain

Membranes
[³H]MDL 105519 3.73

3030 fmol/mg

protein

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15562328?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562328?utm_src=pdf-body
https://www.benchchem.com/product/b15562328?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative In Vivo Effects
The in vivo effects of (Z)-MDL 105519 have been primarily investigated in rodent models,

where it demonstrates anticonvulsant and anxiolytic properties.
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Effect Species Model Dosage Outcome

Anticonvulsant Rat

Genetically

based,

chemically

induced, and

electrically

mediated seizure

models

Not Specified

Demonstrated

anticonvulsant

activity.[1]

Mouse

Pentylenetetrazol

-, NMDA-, and

maximal

electroshock-

induced

convulsions

8 - 100 mg/kg i.p.
Inhibited

convulsions.[4]

Anxiolytic Rat

Separation-

induced

vocalization

model

Not Specified

Observed

anxiolytic activity.

[1]

Motor

Impairment
Rat

Rotorod

performance
Higher doses

Impaired

performance.[1]

Biochemical

Marker
Rat

Harmaline-

stimulated

increases in

cerebellar cGMP

Intravenous

administration

Prevented

increases in

cGMP, providing

in vivo evidence

of NMDA

receptor

antagonism.[1]

Mouse

Harmaline-

stimulated

increases in

cerebellar cGMP

8, 16, 32, 64,

128 mg/kg i.p.

Dose-dependent

prevention of

cGMP increase.

[3]
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Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

[³H]MDL 105519 Binding Assay (Rat Brain Membranes)
Objective: To determine the binding affinity and density of (Z)-MDL 105519 binding sites.

Protocol:

Well-washed membranes are prepared from frozen rat brains.[5]

Membranes are incubated with varying concentrations of [³H]MDL 105519.

Non-specific binding is determined in the presence of a high concentration of unlabeled

glycine (1 mM).[5]

Bound and free radioligand are separated by filtration or centrifugation.[2]

The amount of radioactivity is quantified using liquid scintillation counting.

Saturation analysis is performed to calculate the equilibrium dissociation constant (Kd)

and the maximum number of binding sites (Bmax).

Start Prepare Rat Brain Membranes Incubate with [³H]MDL 105519
& unlabeled glycine

Separate Bound/Free Ligand
(Filtration/Centrifugation) Quantify Radioactivity Saturation Analysis

(Kd, Bmax) End
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Caption: Workflow for [³H]MDL 105519 binding assay.

Harmaline-Induced cGMP Elevation (Mouse)
Objective: To provide in vivo biochemical evidence of NMDA receptor antagonism.[3]

Protocol:

Adult male CD-1 mice are administered various doses of (Z)-MDL 105519 (8, 16, 32, 64,

128 mg/kg) intraperitoneally.[3]
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30 minutes after the initial injection, mice are administered harmaline (50 mg/kg).[3]

60 minutes after the first injection, the mice are euthanized.[3]

The cerebellum is dissected, and the cyclic GMP (cGMP) content is measured by

radioimmunoassay.[3]

Conclusion
The available data indicates that (Z)-MDL 105519 is a potent NMDA receptor antagonist at the

glycine site with consistent high-affinity binding in rat and pig brain tissues. In vivo studies in

rodents have established its anticonvulsant and anxiolytic properties. However, a

comprehensive cross-species comparison is limited by the lack of published data in a wider

range of species, including non-human primates and humans. Future research should aim to

bridge this gap to better understand the translational potential of (Z)-MDL 105519 for

therapeutic applications. The distinct mechanism of action, which spares the NMDA binding

site, continues to make it a compound of interest for conditions associated with NMDA receptor

dysfunction, with a potentially improved safety profile over other classes of NMDA receptor

antagonists.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Analysis of (Z)-MDL 105519's Impact
Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15562328#cross-species-comparison-of-z-mdl-
105519-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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